molecular formula C10H16 B1670807 (R)-(+)-Limonene CAS No. 5989-27-5

(R)-(+)-Limonene

Cat. No.: B1670807
CAS No.: 5989-27-5
M. Wt: 136.23 g/mol
InChI Key: XMGQYMWWDOXHJM-JTQLQIEISA-N
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Description

(R)-(+)-Limonene (C₁₀H₁₆) is a cyclic monoterpene and the (+)-enantiomer of limonene. It is the predominant isomer in citrus essential oils, constituting over 90% of the volatile fraction in orange, lemon, and grapefruit peels . Industrially, it serves as a sustainable solvent, flavoring agent, and platform chemical for synthesizing value-added derivatives such as carveol, perillyl alcohol, and limonene epoxides . Its applications span agrochemicals, food additives, and bio-based polymers, with growing interest in its anticancer and antimicrobial properties .

Biocatalytic epoxidation of this compound yields trans-1,2-epoxide as the primary product (diastereoselectivity >90% with oat peroxygenase), a critical intermediate for CO₂-based polycarbonate synthesis . In contrast, (S)-(−)-limonene predominantly forms cis-1,2-epoxide under similar enzymatic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: d-Limonene can be synthesized through several methods, including:

    Cold Pressing: This method involves mechanically pressing the peels of citrus fruits to extract the essential oils, which contain d-Limonene.

    Steam Distillation: In this process, the citrus peels are subjected to steam, which helps in the extraction of d-Limonene without decomposing the compound.

Industrial Production Methods:

    Centrifugal Separation: This method involves using a centrifuge to separate d-Limonene from other components in the citrus oil.

    Solvent Extraction: Solvents such as methanol, hexane, and distilled water can be used to extract d-Limonene from citrus peels.

Chemical Reactions Analysis

d-Limonene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Moist air or oxygen.

    Dehydrogenation: Sulfur.

    Cracking: High temperatures.

Major Products Formed:

    Carveol, Carvone, and Limonene Oxide: Formed during oxidation.

    p-Cymene: Formed during dehydrogenation.

    Isoprene: Formed during cracking.

Scientific Research Applications

Impact on Growth, Metabolism, and Antioxidant Responses

Silver Catfish Studies: Dietary supplementation with R-(+)-limonene has been shown to improve growth, metabolism, stress response, and antioxidant activity in silver catfish, both uninfected and infected with Aeromonas hydrophila .

  • Fish fed diets supplemented with R-(+)-limonene showed increased superoxide dismutase (SOD) and catalase (CAT) antioxidant activities, suggesting that this phytochemical can enhance the enzymatic antioxidant system .
  • R-(+)-limonene in the diet protected the catfish liver from the challenges of A. hydrophila infection and increased the activity of SOD and CAT enzymes .
  • The addition of R-(+)-limonene to the diets of fish with A. hydrophila stimulates antioxidant activity, reduces tissue damage, and increases resistance to oxidative stress, thereby improving the health status of silver catfish .

Neuroprotective Effects

Antioxidant Properties: Limonene (+) exhibits neuroprotective functions against the neurotoxicity of amyloid-beta 42 (Aβ42), suggesting its potential as a therapeutic reagent for AD .

  • Limonene (+) feeding reduced the amount of reactive oxygen species (ROS) in the eye imaginal discs of AD model flies compared to controls, indicating that its antioxidant properties are crucial for neuroprotective action .
  • Limonene (+) intake can alleviate Drosophila eye degeneration and reduce survival during development, both induced by Aβ42 .
  • Limonene (+) inhibited Aβ42-induced cell death in the larval brain and eye imaginal discs, suggesting that the phenotypic mitigative effects in AD model flies are due to this inhibition .

Other Potential Benefits and Applications

  • Metabolic Benefits: Limonene (+) is beneficial for metabolic syndrome and diseases of the gastrointestinal and respiratory tracts .
  • Anti-inflammatory Effects: Limonene (+) inhibits inflammation associated with AD .
  • Antimicrobial Activity: Limonene has demonstrated improved enzymatic antioxidant activity and resistance against A. hydrophila when supplemented in diets .
  • Use in Chemical Synthesis: (R)-(+)-limonene oxide can be used to synthesize cyclic carbamates, which are useful in various chemical applications .
  • Aroma and Flavor: R-(+)-limonene is associated with the odor of oranges .

Human Metabolism and Kinetics

Metabolism Study: A study on human volunteers orally exposed to R-limonene (LMN) showed that metabolites reached maximum concentrations 1-2 hours post-exposure, followed by rapid elimination with half-lives of 0.7-2.5 hours .

  • The parent compound and metabolites were analyzed in blood and urine, showing rapid elimination of metabolites .
  • Renal metabolite elimination was completed within 24 hours .

Stability and Quality

Quality Stabilizing Compound: R-limonene is used in long-term stability studies for gas mixtures, including volatile organic compounds (VOCs) and terpenes .

Data Overview

ApplicationDetails
Growth and MetabolismImproves growth, stress response, and antioxidant activity in silver catfish .
NeuroprotectionExhibits neuroprotective functions against Aβ42-induced neurotoxicity, suggesting potential as a therapeutic reagent for AD .
Antioxidant ActivityIncreases SOD and CAT antioxidant activities, enhancing the enzymatic antioxidant system in animals .
Metabolic BenefitsBeneficial for metabolic syndrome and diseases of the gastrointestinal and respiratory tracts .
Anti-inflammatory EffectsInhibits inflammation associated with AD .
Antimicrobial ActivityImproves enzymatic antioxidant activity and resistance against A. hydrophila .
Chemical SynthesisUsed to synthesize cyclic carbamates .
Aroma and FlavorContributes to the odor of oranges .
Human Metabolism and KineticsMetabolites reach maximum concentrations 1-2 hours post-exposure, followed by rapid elimination within 24 hours .
Stability and Quality AssuranceUsed in long-term stability studies for gas mixtures .

Mechanism of Action

d-Limonene exerts its effects through various mechanisms:

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-(+)-Limonene vs. (S)-(−)-Limonene

Property This compound (S)-(−)-Limonene
Natural Sources Citrus oils (>90%) Pine, mint, and conifer oils
Epoxidation Products Trans-1,2-epoxide (diastereoselectivity up to 86:14 with FuncLib designs) Cis-1,2-epoxide (diastereoselectivity up to 77:23)
Biological Activity Distinguishable odor in mice ; chemopreventive properties Different olfactory perception in mice
Allergenicity Oxidized forms (hydroperoxides) cause contact dermatitis in 3.8–6.5% of tested individuals Limited allergenicity data; oxidation products may differ
Biocatalytic Yield 45 mg/L in engineered E. coli 1.35 g/L (S)-limonene in E. coli with DINP overlay

Key Insights :

  • Stereoselectivity : Enzymatic epoxidation of (R)-limonene favors trans-epoxide, while (S)-limonene forms cis-epoxide. This divergence impacts polymer synthesis, as trans-epoxide derivatives exhibit higher thermal stability .
  • Toxicity : Both enantiomers inhibit microbial growth at >2 mM concentrations, but (R)-limonene requires solvent overlays (e.g., n-dodecane) to mitigate toxicity in bioproduction .

Comparison with Other Monoterpenes

Compound Structure Key Features vs. This compound Applications
α-Pinene Bicyclic monoterpene Higher volatility; lower antimicrobial activity Fragrance, turpentine production
Myrcene Acyclic monoterpene Lacks chiral centers; less reactive in epoxidation Flavoring, precursor to menthol
Perillyl Alcohol Hydroxylated derivative of limonene Direct product of (R)-limonene hydroxylation (86.9 mg/L in E. coli) Anticancer agent, fragrance component

Functional Differences :

  • Reactivity : this compound undergoes regioselective oxidation at the 1,2- or 8,9-positions, yielding carveol or perillyl alcohol, whereas α-pinene forms pinene oxide, a less versatile intermediate .
  • Thermal Stability : Limonene epoxides outperform pinene oxides in polymer applications due to superior mechanical properties .

Oxidation Pathways and Derivatives

Derivative Synthesis Method Yield/Selectivity (R vs. S) Applications
Limonene-1,2-epoxide Biocatalytic (oat peroxygenase) (R): trans-1,2-epoxide (94% selectivity) Polycarbonate synthesis
Carveol Fungal hydroxylation (R)-limonene: 22% relative abundance Flavoring, antimicrobial agent
Perillyl Alcohol Engineered E. coli 86.9 mg/L from (R)-limonene Cancer therapy, nutraceuticals

Catalytic Efficiency :

  • Metal Catalysts : Tungsten-based catalysts achieve 60–70% conversion of (R)-limonene to bis-epoxides, but enzymatic methods offer higher stereocontrol .
  • Scalability : Oat peroxygenase enables scalable epoxidation (0.17 M substrate concentration) without toxic metal residues .

Biological Activity

(R)-(+)-Limonene, a cyclic monoterpene primarily found in citrus fruits, has garnered significant attention for its diverse biological activities. This article synthesizes recent research findings regarding its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is a chiral compound with the molecular formula C10H16C_{10}H_{16}. It is predominantly extracted from citrus peels, particularly oranges and lemons, where it constitutes a major component of essential oils . The compound exhibits a pleasant citrus aroma, making it popular in the food and fragrance industries.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. In a study involving silver catfish, dietary supplementation with this compound improved growth performance and enhanced antioxidant responses under stress conditions induced by Aeromonas hydrophila infection. The results indicated that this compound reduced oxidative stress markers and increased the activity of superoxide dismutase (SOD) and catalase (CAT), suggesting its protective role against oxidative damage .

Anticancer Activity

This compound has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Induction of Apoptosis : Limonene upregulates pro-apoptotic factors while downregulating anti-apoptotic factors. This dual action promotes programmed cell death in cancer cells .
  • Cell Cycle Arrest : Research indicates that limonene can induce cell cycle arrest, particularly in colon cancer cells, by modulating the expression of cell cycle regulators such as p21 and Bax .
  • Inhibition of Tumor Growth : Studies have demonstrated that limonene inhibits tumor growth by disrupting isoprenylation of proteins involved in cell growth regulation, such as Ras .

Antimicrobial Activity

The antimicrobial effects of this compound have also been documented. It exhibits significant inhibitory activity against various bacterial strains, including E. coli and Staphylococcus aureus . A study reported that treatment with limonene resulted in altered cell membrane integrity and reduced biofilm formation in treated bacteria, highlighting its potential as a natural antimicrobial agent .

Case Studies

  • Dietary Supplementation in Aquaculture : A study on silver catfish demonstrated that dietary inclusion of this compound improved not only growth rates but also metabolic responses to stressors like bacterial infections. The findings suggest that limonene may enhance fish health and resilience against pathogens .
  • Cancer Therapeutics : Clinical trials have explored the use of limonene as an adjunct therapy in cancer treatment, with promising results indicating improved patient outcomes when combined with conventional therapies. Its ability to modulate metabolic pathways involved in cancer progression makes it a candidate for further clinical investigation .

Summary of Biological Activities

Biological ActivityMechanism/EffectReferences
AntioxidantIncreases SOD and CAT activity; reduces oxidative stress
AnticancerInduces apoptosis; inhibits tumor growth; cell cycle arrest
AntimicrobialDisrupts bacterial membranes; reduces biofilm formation

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing (R)-(+)-limonene purity and enantiomeric excess in natural product extracts?

  • Methodology :

  • Gas Chromatography (GC) with chiral columns (e.g., β-cyclodextrin-based stationary phases) is widely used to resolve enantiomers .
  • HPLC with polarimetric detection can quantify enantiomeric ratios, validated against certified reference standards (e.g., ≥93% purity ).
  • Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 13C^{13}\text{C}-NMR) distinguishes diastereomers via coupling constants in chiral derivatives .
    • Data Interpretation : Purity thresholds (e.g., ≥95%) must align with analytical uncertainty margins (standard deviations <5% ).

Q. How can researchers design experiments to isolate this compound from citrus peels while minimizing degradation?

  • Experimental Design :

  • Cold-pressing extraction preserves volatile terpenes by avoiding thermal degradation .
  • Solvent selection : Use non-polar solvents (e.g., hexane) for higher yield, but validate residual solvent levels via GC-MS .
  • Stability testing : Monitor limonene oxidation under varying pH, temperature, and light exposure using UV-Vis spectroscopy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported antioxidant synergism and antagonism with other compounds?

  • Methodology :

  • Three-level factorial design to test interactions between limonene (0–4 mM), eugenol (0–1 mM), thymol (0–1.5 mM), and sesamol (0–1.5 mM) .
  • Response surface modeling quantifies synergistic/antagonistic effects on radical scavenging (e.g., DPPH assay) .
    • Data Contradiction Analysis :
  • Variability in solvent polarity (e.g., ethanol vs. DMSO) alters compound interactions; replicate experiments under standardized conditions .

Q. How can asymmetric organocatalysis leverage this compound enantiomers for chiral drug synthesis?

  • Methodology :

  • Chiral resolution : Use this compound oxide as a stereoselective catalyst in Diels-Alder reactions .
  • NIR-VCD spectroscopy validates enantiomeric excess (>99%) via C-H vibrational transitions in a 10 mm pathlength cell .
    • Case Study : Synthesis of perillic acid (anticancer agent) via Yarrowia lipolytica biotransformation, optimizing pH (5.0–7.0), temperature (25–35°C), and substrate concentration (10–50 g/L) .

Q. What environmental factors influence this compound variability in plant essential oils, and how can this be statistically modeled?

  • Methodology :

  • Multivariate regression correlates limonene content with latitude (r = -0.526), elevation (r = -0.505), and soil pH (r = -0.444) .
  • Geographic Information Systems (GIS) map terpene biosynthesis hotspots under abiotic stress conditions .

Q. Ethical and Reproducibility Considerations

  • Data transparency : Publish raw GC/MS chromatograms and NMR spectra in supplementary materials to enable replication .
  • Ethical sourcing : Certify plant material origin to comply with Nagoya Protocol guidelines .

Properties

IUPAC Name

(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene
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InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1
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InChI Key

XMGQYMWWDOXHJM-JTQLQIEISA-N
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Canonical SMILES

CC1=CCC(CC1)C(=C)C
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Isomeric SMILES

CC1=CC[C@@H](CC1)C(=C)C
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Molecular Formula

C10H16
Record name D-LIMONENE
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DSSTOX Substance ID

DTXSID1020778
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Molecular Weight

136.23 g/mol
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Physical Description

D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992), Liquid; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless mobile liquid; fresh, light, sweet, citrusy aroma
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Boiling Point

348 to 349 °F at 760 mmHg (NTP, 1992), 177.6 °C, 178 °C
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Flash Point

119 °F (NTP, 1992), 48 °C, 48 °C (closed cup), 48 °C c.c.
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 13.8 mg/L at 25 °C, Miscible with ethanol and ether; soluble in carbon tetrachloride, Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol, Solubility in water at 25 °C: very poor, Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils, Soluble (in ethanol)
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Density

0.8411 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8411 at 20 °C, Relative density (water = 1): 0.84, 0.838-0.843
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Vapor Density

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1), Relative vapor density (air = 1): 4.7
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Vapor Pressure

1 mmHg at 57 °F ; 5 mmHg at 104.7 °F; 10 mmHg at 128.8 °F (NTP, 1992), 1.98 [mmHg], 1.98 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.19
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Color/Form

Oil, Colorless liquid or oil

CAS No.

5989-27-5, 65996-98-7
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Melting Point

-142.4 °F (NTP, 1992), -74 °C, -90 °C
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

Beta-damascenone (having the structure: ##STR12## Maltol; Ethyl maltol;
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Synthesis routes and methods II

Procedure details

Many other additives were examined in the BF3.OEt2-catalyzed polymerization reactions of the Norway fish oil (Table 16). The copolymerization of furfural, divinylbenzene, and the Norway fish oil produced very hard, dark-colored thermosets in excellent overall mass recoveries (entries 2-4). Interestingly, p-benzoquinone and divinylbenzene polymerized with the Norway fish oil violently at room temperature to produce dark-colored polymeric materials (entries 7-10). The most interesting material was produced when 20% divinylbenzene and 10% p-mentha-1,8-diene were polymerized with the Norway fish oil using 5 weight percent BF3.OEt2 (entry 11). This reaction produced a very hard, shiny, dark-brown thermoset after being heated at 60° C. for one day and then 110° C. for 2 days. Furan and divinylbenzene were copolymerized with the Norway fish oil to produce very firm, dark-colored thermosets that were resistant to applied pressure (entries 13, 14).
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Yield
20%
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10%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(+)-Limonene
Reactant of Route 2
(R)-(+)-Limonene
Reactant of Route 3
(R)-(+)-Limonene
Reactant of Route 4
(R)-(+)-Limonene
Reactant of Route 5
(R)-(+)-Limonene
Reactant of Route 6
(R)-(+)-Limonene

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